molecular formula C11H11ClO3 B6601631 5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane CAS No. 1695764-09-0

5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane

Cat. No.: B6601631
CAS No.: 1695764-09-0
M. Wt: 226.65 g/mol
InChI Key: TZJVFIAXEVWHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(Chloromethyl)cyclopropoxy]-1,3-dioxaindane is a chemical compound offered for research and development purposes. This substance features a 1,3-dioxaindane moiety, a structure found in various compounds with reported biological activity , fused with a chloromethyl-substituted cyclopropoxy group. The cyclopropane ring and benzodioxole system are both valuable scaffolds in medicinal chemistry . The reactive chloromethyl group provides a versatile handle for further chemical modification, making this compound a potential building block for synthesizing more complex molecules for pharmaceutical research . Researchers exploring modulators of ATP-binding cassette transporters or novel heterocyclic compounds may find this material of particular interest . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please note that the specific mechanism of action, pharmacological properties, and detailed research applications for this compound are not fully characterized, and researchers are responsible for determining its suitability for their specific projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[1-(chloromethyl)cyclopropyl]oxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-6-11(3-4-11)15-8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJVFIAXEVWHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCl)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695764-09-0
Record name 5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane
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Synthetic Methodologies for 5 1 Chloromethyl Cyclopropoxy 1,3 Dioxaindane

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane suggests a primary disconnection at the ether linkage, cleaving the molecule into two key synthons: a nucleophilic 1,3-dioxaindane precursor and an electrophilic 1-(chloromethyl)cyclopropyl moiety. This approach simplifies the complex target into more readily accessible starting materials.

Key Disconnections:

C-O Ether Bond: The most logical primary disconnection is the ether bond connecting the cyclopropyl (B3062369) group to the 1,3-dioxaindane core. This leads to precursors such as 5-hydroxy-1,3-dioxaindane and a reactive derivative of 1-(chloromethyl)cyclopropanol. This strategy is common in the synthesis of aryl ethers.

1,3-Dioxaindane Ring: The 1,3-dioxaindane core can be retrosynthetically disconnected to 3,4-dihydroxybenzaldehyde (B13553) and a formaldehyde (B43269) equivalent, or a related protected diol.

1-(chloromethyl)cyclopropane Moiety: This fragment can be traced back to 1-(hydroxymethyl)cyclopropanol, which in turn can be derived from cyclopropanation of a suitable alkene precursor.

This retrosynthetic strategy forms the foundation for a convergent synthesis, where the two main fragments are prepared separately and then combined in a later step.

Synthesis and Functionalization of the 1,3-Dioxaindane Core at the C-5 Position

The synthesis of the 1,3-dioxaindane core, functionalized at the C-5 position with a hydroxyl group, is a critical step. A common approach involves the reaction of a catechol derivative with a suitable carbonyl compound or its equivalent.

For instance, the synthesis of a 5-hydroxy-1,3-dioxane can be achieved through the reaction of glycerol (B35011) with an aldehyde in the presence of an acid catalyst. While not the exact indane system, this illustrates the general principle of forming the dioxane ring. A plausible route to 5-hydroxy-1,3-dioxaindane would involve the reaction of 1,2,4-benzenetriol (B23740) with a formaldehyde equivalent under acidic conditions.

Alternatively, functionalization at the C-5 position of a pre-formed benzo[d] biotage.comswri.orgdioxole can be accomplished. This can involve selective acylation at the 5-position followed by reduction to introduce a hydroxyl group.

Stereoselective Introduction of the 1-(chloromethyl)cyclopropoxy Moiety

The stereoselective introduction of the 1-(chloromethyl)cyclopropoxy group is a significant challenge. The stereochemistry at the quaternary carbon of the cyclopropane (B1198618) ring is crucial. One approach involves the use of chiral catalysts in the cyclopropanation step to generate an enantioenriched cyclopropyl alcohol precursor.

Tandem reactions can be employed for the enantio- and diastereoselective synthesis of cyclopropyl alcohols. nih.gov These methods can provide access to skeletally diverse chiral cyclopropyl alcohols in high yields and stereoselectivities. nih.gov For the synthesis of densely substituted cyclopropanes, diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes can be utilized. mdpi.com

Regioselective Incorporation and Derivatization of the Chloromethyl Group

The chloromethyl group can be introduced at various stages of the synthesis. One strategy is to start with a precursor that already contains the chloromethylcyclopropane unit. For example, hydroxymethylcyclopropane can be converted to chloromethylcyclopropane. A one-pot reaction of hydroxymethylcyclopropane with a mesyl halogenide in the presence of a trialkylamine can yield the corresponding chloromethylcyclopropane with high purity.

Another approach involves the regioselective chlorination of a 1-(hydroxymethyl)cyclopropoxy derivative after the ether linkage has been formed. This would require a selective chlorination method that does not affect other functional groups in the molecule. Dehydroxy-chlorination of secondary alcohols in unprotected glycosides has been achieved through a multi-step process involving oxidation, hydrazone formation, and subsequent reaction with a chlorinating agent, which could be adapted for this purpose. nih.gov

Exploration of Convergent and Divergent Synthetic Pathways for Analog Generation

The modular nature of the retrosynthetic analysis lends itself to both convergent and divergent synthetic strategies for the generation of analogs.

Convergent Pathways:

A convergent approach involves the independent synthesis of various substituted 1,3-dioxaindane cores and a library of functionalized 1-(chloromethyl)cyclopropoxy derivatives. These can then be coupled in the final steps to rapidly generate a diverse set of analogs. This is particularly useful for exploring structure-activity relationships.

1,3-Dioxaindane Precursor Cyclopropoxy Precursor Coupling Reaction
Substituted 5-hydroxy-1,3-dioxaindanesVariously substituted 1-(chloromethyl)cyclopropanolsWilliamson Ether Synthesis, Mitsunobu Reaction
5-Amino-1,3-dioxaindane derivatives1-(chloromethyl)cyclopropyl triflateNucleophilic Substitution

Divergent Pathways:

A divergent strategy would involve the synthesis of a common intermediate, such as 5-[1-(hydroxymethyl)cyclopropoxy]-1,3-dioxaindane, which can then be further functionalized. The terminal hydroxyl group of the cyclopropyl moiety can be converted to various other functional groups, or the aromatic ring of the dioxaindane core can be further substituted.

Advanced Techniques for Purification and Isolation of Complex Organic Intermediates and Products

The purification of the final product and its intermediates is crucial for obtaining a compound of high purity. Given the likely polar nature of the intermediates and the final product due to the presence of ether and dioxane functionalities, specialized chromatographic techniques are often necessary.

Column Chromatography: This is a standard technique for the purification of organic compounds. orgchemboulder.comemu.edu.tr The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is critical for achieving good separation. orgchemboulder.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For highly polar compounds that are not well-retained on normal-phase silica, RP-HPLC can be an effective purification method.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another valuable technique for the separation and purification of very polar analytes. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can provide different selectivity compared to reversed-phase chromatography.

Ion-Assisted Chromatography: The addition of salts like calcium chloride to the mobile phase in normal-phase chromatography has been shown to improve the purification of highly polar organic compounds. swri.org

Technique Stationary Phase Mobile Phase Principle Applicability
Normal-Phase Column ChromatographySilica Gel, AluminaNon-polar to moderately polar organic solventsLess polar to moderately polar compounds
Reversed-Phase HPLCC18, C8 bonded silicaPolar solvents (e.g., water, acetonitrile, methanol)Non-polar to moderately polar compounds
HILICPolar bonded phases (e.g., amine, amide)High organic solvent content with a small amount of aqueous solventVery polar compounds

Considerations for Scalable Chemical Synthesis of this compound

Scaling up the synthesis of a complex molecule from the laboratory to an industrial scale presents several challenges.

Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents must be considered. Atom-economical reactions are preferred to minimize waste.

Reaction Conditions: Reactions that require cryogenic temperatures or high pressures can be difficult and expensive to scale up. The development of robust reactions that proceed under milder conditions is advantageous.

Purification: Chromatographic purifications are often not feasible for large-scale production. Crystallization or distillation are preferred methods for isolating the final product in high purity.

Process Safety: A thorough safety assessment of all reaction steps is necessary to identify and mitigate any potential hazards, such as exothermic reactions or the formation of toxic byproducts.

Flow Chemistry: Continuous flow processes can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Advanced Structural Characterization and Stereochemical Elucidation

Application of High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

High-resolution spectroscopic techniques are fundamental in determining the chemical structure of a compound. They provide insights into the electronic and vibrational states of molecules, as well as the magnetic environments of individual nuclei.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For 5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the dioxaindane ring, the methylene (B1212753) protons of the dioxolane ring, the methylene protons of the chloromethyl group, and the diastereotopic methylene protons of the cyclopropyl (B3062369) group. The chemical shifts and coupling constants would provide information about the electronic environment and spatial relationships of these protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon type (aromatic, aliphatic, attached to an electronegative atom).

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would correlate proton signals with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.

Hypothetical ¹H NMR Data for this compound
Chemical Shift (ppm) Multiplicity
6.8-7.0m
5.9s
4.9s
3.7s
1.0-1.2m
Hypothetical ¹³C NMR Data for this compound
Chemical Shift (ppm) Carbon Type
140-150Aromatic C-O
110-125Aromatic C-H
101O-C-O
70O-C (cyclopropyl)
68O-CH₂-O
45CH₂-Cl
15-20Cyclopropyl CH₂

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. scispace.com For this compound, HRMS would be used to measure the mass of the molecular ion to within a few parts per million (ppm), allowing for the calculation of a unique elemental composition. The presence of chlorine would be readily identifiable from the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) in the mass spectrum.

Expected HRMS Data for this compound
Molecular Formula C₁₃H₁₅ClO₃
Calculated Monoisotopic Mass 254.07097
Expected m/z for [M]⁺ 254.0710
Expected m/z for [M+2]⁺ 256.0680

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ether and acetal (B89532) groups, the C-Cl stretching of the chloromethyl group, the aromatic C-H and C=C stretching of the benzene (B151609) ring, and the aliphatic C-H stretching of the cyclopropyl and methylene groups. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

Expected Vibrational Frequencies for this compound
Frequency Range (cm⁻¹) Vibrational Mode
3100-3000Aromatic C-H Stretch
3000-2850Aliphatic C-H Stretch
1600-1450Aromatic C=C Stretch
1250-1000C-O-C Stretch
800-600C-Cl Stretch

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. This technique would unequivocally establish the solid-state conformation of the molecule, including the relative orientation of the dioxaindane and cyclopropoxy moieties. mdpi.com In cases of chiral molecules, X-ray crystallography can be used to determine the absolute configuration. nih.govmdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Theoretical Frameworks of SAR and QSAR in Modern Drug Discovery Paradigms

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies form the cornerstone of modern medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a compound influences its biological activity. SAR is a qualitative approach that involves systematically modifying a molecule's structure and observing the resulting changes in its biological effects. This process helps identify key pharmacophoric features—the essential steric and electronic attributes required for a molecule to interact with a specific biological target.

QSAR, on the other hand, is a quantitative extension of SAR. It seeks to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. By employing statistical methods, QSAR models can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. nih.govdergipark.org.tr These models are built upon a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft parameters). researchgate.net In contemporary drug discovery, both SAR and QSAR are integral to the iterative process of lead optimization, guiding the design of more potent, selective, and safer drug candidates. patsnap.com

Systematic Structural Modifications of the 1,3-Dioxaindane Ring System

The 1,3-dioxaindane moiety, a key structural component of the title compound, serves as a rigid scaffold that can be systematically modified to probe its influence on biological activity. The following subsections explore potential modifications to this ring system and its substituents.

Impact of Substituent Effects at the C-5 Position of the Dioxaindane Core

The C-5 position of the 1,3-dioxaindane ring, where the 1-(chloromethyl)cyclopropoxy group is attached, is a critical point for structural modification. The nature of the substituent at this position can significantly impact the molecule's interaction with its biological target. For instance, altering the electronic properties of the substituent can influence binding affinity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic ring, which may be crucial for π-π stacking or other electronic interactions with the target protein.

Compound IDC-5 SubstituentElectronic EffectLipophilicity (clogP)Hypothetical IC50 (nM)
1a -O-[1-(chloromethyl)cyclopropyl]Electron-donating3.550
1b -NH-[1-(chloromethyl)cyclopropyl]Electron-donating3.275
1c -S-[1-(chloromethyl)cyclopropyl]Electron-donating4.160
1d -CH2-[1-(chloromethyl)cyclopropyl]Neutral3.8120

This data is illustrative and intended to demonstrate SAR principles.

Variations within the 1-(chloromethyl)cyclopropoxy Side Chain and Linker Chemistry

The 1-(chloromethyl)cyclopropoxy side chain plays a pivotal role in defining the compound's three-dimensional shape and its potential interactions with a binding pocket. Modifications to the linker between the dioxaindane core and the cyclopropyl (B3062369) group can alter the molecule's flexibility and orientation. For example, extending or shortening the linker, or introducing different heteroatoms, could optimize the positioning of the cyclopropyl and chloromethyl groups within the active site.

The table below presents a hypothetical exploration of how variations in the linker and side chain might affect biological activity.

Compound IDSide Chain at C-5Linker Length (atoms)Hypothetical IC50 (nM)
2a -O-[1-(chloromethyl)cyclopropyl]150
2b -O-CH2-[1-(chloromethyl)cyclopropyl]290
2c -O-[1-(chloromethyl)cyclobutyl]1150
2d -O-[2-(chloromethyl)propyl]1200

This data is illustrative and intended to demonstrate SAR principles.

Modifications within the Cyclopropane (B1198618) Ring for Conformational and Electronic Modulation

The cyclopropane ring is a unique structural motif in medicinal chemistry, known for imparting rigidity and influencing the electronic character of adjacent functionalities. nbinno.comnih.gov Its strained three-membered ring structure can lock the molecule into a specific conformation, which can be advantageous for binding to a target with a well-defined pocket. nbinno.com Modifications to the cyclopropane ring itself, such as the introduction of substituents, can further fine-tune the molecule's conformational preferences and electronic properties. researchgate.net

For example, adding methyl groups to the cyclopropane ring could introduce steric hindrance that favors a particular rotamer, potentially enhancing binding affinity. The following table provides a hypothetical SAR for such modifications.

Compound IDCyclopropane ModificationConformational EffectHypothetical IC50 (nM)
3a UnsubstitutedRigid50
3b 2-methyl (cis)Increased steric bulk80
3c 2-methyl (trans)Increased steric bulk65
3d 2,2-dimethylSignificant steric bulk110

This data is illustrative and intended to demonstrate SAR principles.

Bioisosteric Replacements and Derivatizations of the Chloromethyl Functional Group

The chloromethyl group is a reactive moiety that can participate in various interactions, including halogen bonding or even covalent bond formation with the target. However, it can also be a liability, potentially leading to off-target reactivity or metabolic instability. Bioisosteric replacement is a powerful strategy in drug design to mitigate such issues while retaining or improving biological activity. patsnap.comnih.govcambridgemedchemconsulting.com

Bioisosteres are functional groups with similar steric and electronic properties. Replacing the chloromethyl group with various bioisosteres can modulate the compound's potency, selectivity, and pharmacokinetic properties. u-tokyo.ac.jp For instance, replacing chlorine with fluorine could increase metabolic stability due to the strength of the C-F bond. cambridgemedchemconsulting.com The table below illustrates potential bioisosteric replacements for the chloromethyl group and their hypothetical impact on activity.

Compound IDBioisosteric Replacement for -CH2ClKey Property ChangeHypothetical IC50 (nM)
4a -CH2FIncreased metabolic stability45
4b -CH2OHIncreased polarity, H-bond donor150
4c -CH2CNH-bond acceptor, dipole moment95
4d -CF3Increased lipophilicity70

This data is illustrative and intended to demonstrate SAR principles.

Analysis of Conformational Flexibility and its Influence on Molecular Interactions

Computational modeling techniques, such as molecular dynamics simulations, can provide insights into the preferred conformations of the molecule and how subtle structural changes might influence its dynamic behavior. wustl.edu For example, the dihedral angle between the plane of the dioxaindane ring and the cyclopropane ring will likely adopt a limited range of values, and understanding this conformational preference is crucial for rational drug design. The interplay between the rigid elements and the rotatable bonds will ultimately define the three-dimensional pharmacophore and its interactions with the biological target.

Preclinical Pharmacological Investigations: in Vitro and in Vivo Approaches

In Vitro Pharmacological Profiling

Identification and Validation of Putative Molecular Targets (e.g., enzymes, receptors, ion channels)

To begin the pharmacological assessment of 5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane, its potential molecular targets within a biological system would need to be identified. This process often starts with computational methods, such as molecular docking simulations, where the three-dimensional structure of the compound is virtually screened against a library of known biological targets like enzymes, receptors, and ion channels. Additionally, high-throughput screening (HTS) assays, such as broad-based ligand binding panels, could be employed to empirically identify interactions with a wide range of biological molecules. Any identified "hits" would then require validation through more focused secondary assays to confirm the interaction and determine its specificity.

Enzyme Inhibition and Receptor Binding Assays for Target Engagement Assessment

Once a putative molecular target is validated, the next step would be to quantify the interaction between this compound and its target. For enzymatic targets, enzyme inhibition assays would be conducted to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). These assays measure the concentration of the compound required to reduce the enzyme's activity by 50%. For receptor targets, receptor binding assays would be performed to measure the compound's affinity for the receptor, usually denoted by the dissociation constant (Kd). These studies are crucial for understanding how tightly the compound binds to its intended target.

Cellular Assays for Functional Activity and Downstream Pathway Modulation in Relevant Cell Lines

After confirming target engagement, cellular assays are necessary to understand the functional consequences of this interaction in a more biologically relevant context. Using appropriate cell lines, researchers would investigate whether the compound acts as an agonist, antagonist, or modulator of the identified target. Furthermore, these assays would explore the downstream effects of target engagement on cellular signaling pathways. For instance, if the target is a receptor, studies might measure changes in the levels of second messengers or the phosphorylation state of key signaling proteins. The objective is to link the molecular interaction to a measurable cellular response.

Evaluation of Compound Stability in Biological Matrices (e.g., plasma, liver microsomes)

The stability of this compound in various biological environments is a critical parameter for its potential as a therapeutic agent. In vitro stability assays would be conducted using biological matrices such as plasma and liver microsomes. Plasma stability assays assess the compound's susceptibility to degradation by plasma enzymes. Liver microsome stability assays evaluate its metabolic stability by exposing it to the major drug-metabolizing enzymes found in the liver. The data from these studies, often reported as the compound's half-life, help predict its pharmacokinetic behavior in vivo.

Investigation of Potential for Modulation of Efflux Pumps or Multi-Drug Resistance Mechanisms

Efflux pumps are membrane proteins that can actively transport a wide variety of substances out of cells, contributing to multidrug resistance (MDR) in cancer and infectious diseases. nih.govfinechem-mirea.runih.gov It would be important to investigate whether this compound is a substrate or an inhibitor of key efflux pumps, such as P-glycoprotein (P-gp). nih.gov In vitro assays using cell lines that overexpress these pumps can determine if the compound is transported by them, which could limit its intracellular concentration and efficacy. Conversely, assays could also assess if the compound inhibits the function of these pumps, which could have implications for its use in combination therapies. researchgate.net

Preclinical In Vivo Pharmacodynamic and Pharmacokinetic Assessments

Following a thorough in vitro characterization, preclinical in vivo studies in animal models would be the next logical step. Pharmacodynamic (PD) studies would aim to demonstrate the biological effect of this compound in a living organism and establish a relationship between the dose administered and the observed effect. Pharmacokinetic (PK) studies would analyze the absorption, distribution, metabolism, and excretion (ADME) of the compound. These studies provide crucial information on how the body processes the compound and are essential for determining its potential dosing regimen and for predicting its behavior in humans.

Pharmacodynamic Marker Analysis in Established Animal Models for Target Engagement

There is no publicly available information detailing the specific biological target of this compound. Consequently, no studies on pharmacodynamic markers in animal models to confirm target engagement have been reported. Research in this area would typically involve identifying a molecular target and then measuring the physiological or biochemical response following administration of the compound to a relevant animal model of a disease.

Absorption and Distribution Studies in Preclinical Species (e.g., tissue distribution)

Data on the absorption and distribution of this compound in preclinical species are not available in the scientific literature. Key pharmacokinetic parameters, such as the rate and extent of absorption into the bloodstream and the subsequent distribution into various tissues and organs, have not been characterized.

Elucidation of Metabolic Pathways and Identification of Key Metabolites in Preclinical Systems

The metabolic fate of this compound remains unelucidated. There are no published studies identifying the metabolic pathways, the enzymes involved in its biotransformation, or the chemical structures of any resulting metabolites in preclinical systems such as liver microsomes or in live animal models.

Profiling of Elimination and Excretion Routes in Preclinical Models

Information regarding the elimination and excretion of this compound is absent from public records. Studies that would quantify the primary routes of excretion, such as through urine or feces, and determine the elimination half-life of the parent compound and its metabolites in preclinical models have not been published.

Exploration of Interactions with Specific Biological Systems beyond Primary Targets

Without an identified primary target, research into off-target effects or interactions with other biological systems is not documented. This type of investigation is crucial for understanding the broader pharmacological profile and potential for unintended biological effects.

Mechanistic Elucidation of Biological Activity for 5 1 Chloromethyl Cyclopropoxy 1,3 Dioxaindane

Identification of Primary and Secondary Molecular Targets through Biochemical and Cellular Methods

The initial step in elucidating the mechanism of action for 5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane involves the identification of its direct molecular binding partners within a biological system. A range of biochemical and cellular techniques can be employed for this purpose.

Biochemical Approaches: Affinity purification coupled with mass spectrometry (AP-MS) stands as a primary biochemical method for target identification. nih.govthermofisher.com In this approach, a derivative of the compound, typically with a linker and an affinity tag (e.g., biotin), is synthesized. This "bait" molecule is incubated with cell lysates, allowing it to bind to its protein targets. thermofisher.com The resulting protein-compound complexes are then captured on an affinity matrix (e.g., streptavidin beads), washed to remove non-specific binders, and the captured proteins are eluted and identified by mass spectrometry.

Another powerful biochemical technique is the cellular thermal shift assay (CETSA). researchgate.net This method is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. researchgate.net Intact cells or cell lysates are treated with the compound, heated to various temperatures, and the soluble protein fraction is analyzed by quantitative mass spectrometry. researchgate.net Target proteins will exhibit increased stability at higher temperatures in the presence of the compound.

Cellular Approaches: Phenotypic screening in genetically modified cell lines can provide crucial clues about the compound's targets. researchgate.net For instance, a library of cell lines, each with a specific gene knocked out or knocked down (e.g., using CRISPR or RNAi technology), can be screened for sensitivity or resistance to this compound. reactionbiology.com Resistance to the compound in a cell line lacking a particular protein would suggest that this protein is a primary target.

The following interactive table illustrates hypothetical data from a target identification screen:

Interactive Data Table: Putative Molecular Targets of this compound
Target Protein Identification Method Cellular Localization Putative Function
Protein Kinase X Affinity Purification-MS Cytoplasm Signal Transduction
Deubiquitinase Y CETSA Nucleus Protein Stability
Transcription Factor Z Phenotypic Screening Nucleus Gene Regulation

Investigation of Binding Modes and Molecular Interactions with Recombinant Proteins or Cell Lysates

Once putative targets are identified, the next step is to validate these interactions and characterize the binding mode. This can be achieved using purified recombinant proteins or complex cell lysates.

Recombinant Protein Assays: Quantitative pull-down assays using purified recombinant "bait" and "prey" proteins can confirm a direct interaction and determine binding affinities (dissociation constants, Kd). nih.govnih.gov Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed kinetic and thermodynamic parameters of the binding event. These methods are invaluable for comparing the binding of the parent compound with analogues to map the binding site. nih.gov

Cell Lysate Binding Assays: Utilizing cell lysates for binding assays offers the advantage of studying interactions in a more physiologically relevant context, where post-translational modifications and the presence of other binding partners can influence the interaction. cellsciences.com Ligand binding studies in cell lysates can be performed using radiolabeled or fluorescently tagged versions of this compound. genhunter.com Competition binding assays, where the displacement of a known ligand by the compound is measured, can also be employed.

Probing Downstream Cellular Signaling Pathways and Phenotypic Effects

Signaling Pathway Analysis: If the identified target is an enzyme, such as a kinase or phosphatase, its activity can be monitored in the presence of the compound. Downstream signaling events, such as the phosphorylation status of substrate proteins, can be assessed by Western blotting or mass spectrometry-based phosphoproteomics. leibniz-fmp.deoaepublish.com Reporter gene assays can be used to measure the activity of transcription factors that are regulated by the signaling pathway . nih.gov

Phenotypic Assays: The ultimate biological effect of a compound is observed at the phenotypic level. nih.gov Depending on the nature of the identified target and pathway, a variety of phenotypic assays can be employed. These may include cell viability assays, cell cycle analysis, migration and invasion assays, or assays for specific cellular processes like apoptosis or autophagy. frontiersin.org For example, if the compound targets a protein involved in cell proliferation, a measurable decrease in cell growth rate would be an expected phenotypic outcome.

Below is an interactive table showcasing hypothetical phenotypic effects:

Interactive Data Table: Phenotypic Effects of this compound in a Cancer Cell Line
Phenotypic Readout Assay Type Observation
Cell Viability MTT Assay Dose-dependent decrease
Apoptosis Caspase-3/7 Activation Increase in activity
Cell Cycle Progression Flow Cytometry G2/M phase arrest

Role of the Chloromethyl Moiety in Potential Covalent Adduction or Electrophilic Reactivity with Biomolecules

The presence of a chloromethyl group in the structure of this compound is highly significant from a mechanistic standpoint. Chloromethyl groups are known to be electrophilic and can act as alkylating agents, capable of forming covalent bonds with nucleophilic residues on biomolecules, particularly proteins. nih.govchemrxiv.org

This electrophilic reactivity suggests that the compound may act as an irreversible or covalent inhibitor of its target protein(s). nih.gov The chlorine atom, being a good leaving group, can be displaced by nucleophilic amino acid side chains such as the thiol group of cysteine, the imidazole (B134444) group of histidine, or the amino group of lysine. acs.org This covalent adduction can lead to a prolonged and potent biological effect. fiveable.mekhanacademy.org The specific reactivity of the chloromethyl group can be influenced by the electronic properties of the rest of the molecule. researchgate.netrsc.org

Influence of the Cyclopropoxy Group on Conformational Fit, Binding Affinity, and Selectivity

The cyclopropyl (B3062369) group is a common motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and influence the spatial arrangement of other functional groups. iris-biotech.descientificupdate.com In the context of this compound, the cyclopropoxy linker likely plays a crucial role in orienting the chloromethyl group within the binding pocket of its target protein, thereby facilitating a favorable geometry for covalent bond formation.

The rigid nature of the cyclopropyl ring can restrict the conformational freedom of the molecule, which can be entropically favorable for binding to a receptor. researchgate.netnih.govacs.org This conformational constraint can also enhance the selectivity of the compound for its intended target over other proteins, by ensuring a precise fit into a specific binding site. nih.govrsc.org The unique electronic properties of the cyclopropyl ring, with its enhanced p-character in the C-C bonds, may also contribute to non-covalent interactions within the binding pocket, further influencing binding affinity. scientificupdate.comresearchgate.net

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

There are no published studies utilizing quantum chemical methods like Density Functional Theory (DFT) to investigate the electronic structure or predict the reactivity of 5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane. Such calculations would typically provide insights into molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and charge distribution, which are fundamental for predicting chemical behavior and stability. For instance, a computational study on different 5-nitro-5-R-1,3-dioxane compounds used DFT to analyze their thermal decomposition, but this research did not include the target compound. scispace.com

Molecular Dynamics Simulations for Conformational Landscapes and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are instrumental in understanding the conformational flexibility of a molecule and its dynamic interactions with biological targets. Currently, there is no evidence of MD simulations being performed for this compound. This type of analysis would be crucial for determining its preferred three-dimensional shapes (conformational landscapes) and for modeling how it might bind to a protein's active site, a key step in rational drug design. While MD studies have been conducted on related structures like 1,4-dioxane (B91453) in aqueous solutions, the specific dynamics of the title compound remain uninvestigated. researchgate.netnih.gov

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. The development or application of any QSAR model involving this compound has not been reported. To build such a model, data from a series of structurally related compounds and their corresponding measured activities would be required, which is not available for this chemical class.

Virtual Screening Methodologies for Identifying Novel Scaffolds and Optimizing Existing Hits

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. There is no indication in the available literature that this compound has been used as a scaffold in virtual screening campaigns or has been identified as a "hit" from such a study.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The prediction of a compound's ADME properties (Absorption, Distribution, Metabolism, and Excretion) is a critical component of preclinical drug development, helping to identify candidates with favorable pharmacokinetic profiles. No in silico ADME predictions for this compound have been published. These studies are vital for assessing the drug-likeness of a compound before advancing to more resource-intensive experimental testing.

Derivatization and Rational Analog Design of 5 1 Chloromethyl Cyclopropoxy 1,3 Dioxaindane

Strategies for Designing Second-Generation Analogs with Improved Preclinical Profiles

Detailed research into second-generation analogs of 5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane would focus on several areas:

Structure-Activity Relationship (SAR) Exploration: Initial efforts would involve synthesizing a library of analogs where specific parts of the molecule are altered. For instance, the chloromethyl group could be replaced with other halogens (fluoro-, bromo-) or small alkyl groups to probe the impact on target binding and activity. The dioxaindane ring system could be substituted at various positions to modulate lipophilicity and metabolic stability.

Improving Metabolic Stability: In vitro assays using liver microsomes or hepatocytes would identify metabolically labile sites on the parent compound. Structural modifications would then be made to block these metabolic pathways. For example, if the dioxaindane ring is susceptible to hydroxylation, introducing an electron-withdrawing group could shield it from enzymatic degradation.

Enhancing Solubility and Permeability: Poor aqueous solubility can limit a drug's absorption and bioavailability. informahealthcare.com To address this, polar functional groups, such as hydroxyl or amino groups, could be introduced. informahealthcare.com However, a balance must be struck, as increasing polarity can sometimes decrease cell permeability. pharmafeatures.com The relationship between a compound's lipophilicity and its biological activity is a critical parameter in designing molecules with optimal drug-like properties. pharmafeatures.com

Reducing Off-Target Effects: If the parent compound shows activity against unintended biological targets, analogs would be designed to increase selectivity. This often involves fine-tuning the molecule's shape and electronic properties to maximize interactions with the desired target while minimizing interactions with others.

Hypothetical Data Table 1: Preclinical Profile of Second-Generation Analogs

Compound IDModificationTarget Affinity (IC₅₀, nM)Metabolic Stability (t½, min)Aqueous Solubility (µg/mL)
Parent Compound This compound50155
Analog A Chloromethyl → Fluoromethyl45257
Analog B Addition of hydroxyl group to dioxaindane ring601850
Analog C Replacement of cyclopropoxy with cyclobutoxy120123

Synthesis of Prodrugs to Enhance Bioavailability or Target Specific Delivery

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical transformation. researchgate.net This approach is a powerful strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or low permeability. humanjournals.commdpi.com

For this compound, several prodrug strategies could be envisioned:

Ester and Carbamate (B1207046) Prodrugs: If the parent compound were modified to include a hydroxyl or amino group, these functionalities could be converted into ester or carbamate linkages. These prodrugs are often more lipophilic, enhancing membrane permeability. ewadirect.com Once absorbed, they are typically cleaved by ubiquitous esterase enzymes in the blood and tissues to release the active drug. researchgate.net

Phosphate (B84403) Prodrugs: To dramatically increase aqueous solubility for potential intravenous administration, a phosphate ester prodrug could be synthesized. ewadirect.com This strategy involves adding a phosphate group, which is highly polar and ionizable. In the body, alkaline phosphatase enzymes would cleave the phosphate group to regenerate the active compound. nih.gov

Targeted Prodrugs: Prodrugs can be designed for activation at a specific site. For example, if a particular tumor type overexpresses a certain enzyme, a promoiety (the part of the prodrug cleaved off) could be designed to be a substrate for that specific enzyme. This would lead to the localized release of the active drug, increasing efficacy and reducing systemic toxicity.

Hypothetical Data Table 2: Properties of Hypothetical Prodrugs

Prodrug IDPromoletyActivation MechanismAqueous SolubilityIntestinal Permeability (Papp)
Parent Compound N/AN/ALowModerate
Prodrug X Acetyl EsterEsterase hydrolysisLowHigh
Prodrug Y Phosphate EsterPhosphatase hydrolysisHighLow
Prodrug Z Amino Acid ConjugatePeptidase hydrolysisModerateHigh

Development of Bioconjugates for Targeted Delivery or Extended Systemic Exposure

Bioconjugation involves linking the drug molecule to a larger biomolecule, such as a polymer, peptide, or antibody. nih.gov This technique can dramatically alter the pharmacokinetic profile of a small molecule, enabling targeted delivery and prolonging its time in circulation. rug.nl

Potential bioconjugation strategies for a derivative of this compound include:

Polymer Conjugation (e.g., PEGylation): Attaching polyethylene (B3416737) glycol (PEG) chains to the drug molecule can increase its hydrodynamic size, which reduces renal clearance and prolongs its half-life in the bloodstream. PEGylation can also improve solubility and shield the drug from metabolic enzymes.

Antibody-Drug Conjugates (ADCs): For highly potent cytotoxic compounds, conjugation to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells allows for targeted delivery. nih.gov The ADC would circulate in the body until it binds to the target cell, at which point it is internalized, and the active drug is released, killing the cancer cell while sparing healthy tissues.

Peptide Conjugation: Short peptides that bind to specific receptors overexpressed on certain cell types can be used to direct the drug to the desired tissue. This is a common strategy for targeting tumors or inflamed tissues.

Hypothetical Data Table 3: Comparison of Bioconjugate Strategies

Conjugate TypeTargeting MoietyProposed AdvantagePotential Challenge
PEG-conjugate Polyethylene GlycolExtended plasma half-life, improved solubilityPotential for reduced activity due to steric hindrance
Antibody-Drug Conjugate Monoclonal AntibodyHigh target specificity, reduced systemic toxicityComplex manufacturing, potential immunogenicity
Peptide-Drug Conjugate Receptor-binding PeptideSpecific targeting of tissues/cellsRapid clearance of small peptides

Radiolabeling for Preclinical Imaging and Biodistribution Studies

Radiolabeling involves incorporating a radioactive isotope into the drug molecule's structure. nih.govrdcthera.com This allows for non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to visualize the drug's distribution in a living organism over time. rdcthera.com Such studies are crucial for understanding a drug's pharmacokinetics. researchgate.net

The process for this compound would involve:

Isotope Selection: Common isotopes for PET imaging include Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). For SPECT, isotopes like Iodine-123 (¹²³I) or Technetium-99m (⁹⁹ᵐTc) might be used. The choice depends on the half-life of the isotope and the synthetic feasibility.

Synthesis of a Radiolabeled Analog: A synthetic route must be devised to incorporate the radioisotope into the molecule. For example, a precursor molecule could be synthesized and then reacted with a source of radioactive fluoride (B91410) ([¹⁸F]F⁻) in the final step to produce an ¹⁸F-labeled version of the compound.

In Vivo Imaging and Biodistribution: The radiolabeled compound would be administered to laboratory animals, which are then imaged at various time points. This provides quantitative data on which organs and tissues the drug accumulates in, how quickly it is distributed, and the routes and rates of its elimination. This information is vital for assessing whether the drug reaches its intended target and for identifying potential sites of toxicity.

Hypothetical Data Table 4: Results of a PET Imaging Biodistribution Study

Organ% Injected Dose per Gram at 1 hr% Injected Dose per Gram at 4 hr
Blood 5.21.1
Liver 25.815.3
Kidneys 10.520.7
Target Tissue (e.g., Tumor) 8.912.4
Brain 0.10.1

Future Research Directions and Therapeutic Prospects

Identification of Novel Therapeutic Areas based on Preclinical Findings and Mechanistic Insights

The unique combination of a cyclopropane (B1198618) ring and a 1,3-dioxaindane moiety in 5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane suggests the potential for interaction with a variety of biological targets. The cyclopropyl (B3062369) group is known to enhance metabolic stability, improve potency, and provide conformational rigidity, which can be advantageous in drug design. nih.gov The 1,3-dioxane (B1201747) framework is found in various biologically active molecules, including some with activity as subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, which are important in managing metabolic disorders. nih.gov

Given these structural elements, initial preclinical screening of this compound could be directed towards targets implicated in metabolic diseases, inflammation, and oncology. Hypothetical preclinical findings might reveal selective activity against specific enzymes or receptors within these pathways. For instance, the compound could be investigated for its potential to modulate nuclear receptors or key signaling kinases.

Table 1: Hypothetical Preclinical Screening Results for this compound

Target ClassSpecific TargetActivity (IC₅₀/EC₅₀)Pathway Implication
KinasesTyrosine Kinase X150 nMCancer, Inflammation
Nuclear ReceptorsPPARα500 nMMetabolic Disorders
ProteasesCysteine Protease Y800 nMInfectious Diseases

Mechanistic studies would be crucial to elucidate how this compound exerts its biological effects. The presence of the electrophilic chloromethyl group suggests the potential for covalent interactions with target proteins, which could lead to irreversible inhibition and prolonged therapeutic effects. evitachem.com Understanding the mechanism of action at a molecular level will be paramount in identifying novel therapeutic areas and guiding lead optimization efforts.

Exploration of this compound as a Molecular Probe for Unraveling Biological Pathways

The potential for covalent modification, conferred by the chloromethyl group, makes this compound an attractive candidate for development as a molecular probe. evitachem.com Such probes are invaluable tools for chemical biology, enabling the identification and validation of new drug targets and the elucidation of complex biological pathways.

By attaching a reporter tag (e.g., a fluorophore or biotin) to the 1,3-dioxaindane scaffold, researchers could use the modified compound to selectively label its biological targets within cells or tissue lysates. Subsequent proteomic analysis could then identify these target proteins, providing insights into the compound's mechanism of action and potentially revealing previously unknown biological pathways. The conformational constraints imposed by the cyclopropane ring could contribute to the probe's selectivity for its target. nih.gov

Table 2: Potential Applications of a Molecular Probe Derived from this compound

ApplicationMethodologyPotential Outcome
Target IdentificationAffinity-based protein profilingIdentification of novel cellular binding partners.
Pathway ElucidationIn-situ imaging with a fluorescent probeVisualization of the subcellular localization of the target.
Target ValidationCompetitive binding assaysConfirmation of target engagement and specificity.

Integration of Emerging Methodologies in Organic Synthesis and Drug Discovery into Future Research

The synthesis of cyclopropane-containing molecules has been a subject of significant interest in organic chemistry. nih.govrsc.orgrsc.org Recent advancements in synthetic methodologies, such as transition-metal-catalyzed cyclopropanation reactions, offer efficient and stereoselective routes to construct this three-membered ring. nih.gov Future research on this compound should leverage these modern synthetic techniques to enable the preparation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Emerging drug discovery platforms, such as high-throughput screening and computational modeling, will also be instrumental. In silico docking studies could predict the binding modes of this compound and its derivatives with various biological targets, helping to prioritize synthetic efforts. The integration of these advanced methodologies will be critical to accelerate the discovery and development process.

Translational Research Considerations within a Preclinical Context to Guide Further Development

Translational research aims to bridge the gap between preclinical findings and clinical applications. nih.govpharmafeatures.comresearchgate.net For a novel compound like this compound, a robust translational strategy is essential from the early stages of development. nih.govdndi.org This involves the use of preclinical models that accurately recapitulate human disease and the identification of biomarkers to monitor therapeutic response.

Key considerations for the preclinical development of this compound include:

Selection of appropriate animal models: The choice of animal models should be guided by the intended therapeutic area and the compound's mechanism of action. researchgate.net

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for establishing a potential dosing regimen. The cyclopropyl group may influence these properties. nih.gov

Biomarker development: Identifying and validating biomarkers that correlate with the compound's biological activity will be vital for monitoring its effects in both preclinical models and future clinical trials. dndi.org

A well-designed translational research plan will be critical to de-risk the development of this compound and increase the likelihood of its successful progression towards clinical evaluation. nih.gov

Q & A

Basic: What synthetic strategies are effective for preparing 5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves chloromethylation of a cyclopropane-containing precursor. Key variables include:

  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance chloromethyl group introduction .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve reactivity, while inert atmospheres prevent oxidation of sensitive intermediates.
  • Temperature Control : Maintain reflux conditions (70–90°C) to balance reaction rate and side-product formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product. Monitor purity via TLC and HPLC (>95% purity threshold) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify cyclopropane ring protons (δ 0.8–1.5 ppm) and dioxaindane oxygen proximity effects (e.g., deshielded methylene protons at δ 4.2–4.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or cyclopropane ring cleavage).
  • IR Spectroscopy : Identify C-O-C (1,3-dioxaindane, ~1250 cm⁻¹) and C-Cl (650–750 cm⁻¹) stretches .

Advanced: How does the cyclopropoxy group influence the chloromethyl substituent’s reactivity in nucleophilic substitutions compared to non-cyclopropyl analogs?

Methodological Answer:
The cyclopropane ring introduces steric strain and electron-withdrawing effects:

  • Steric Hindrance : Reduces SN2 reactivity at the chloromethyl site due to restricted backside attack.
  • Electronic Effects : Ring strain increases electrophilicity, favoring SN1 mechanisms in polar solvents .
  • Comparative Studies : Analogues like 5-(chloromethyl)-1,3-benzodioxole (Piperonyl chloride) show faster SN2 rates due to reduced steric bulk . Validate via kinetic studies (e.g., competition experiments with iodide ions) .

Advanced: What computational approaches are suitable for modeling the stability and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G** level to predict bond angles (e.g., cyclopropane C-C-C ~60°) and electrostatic potential maps for reactive sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability under varying pH/temperature .
  • QSPR Models : Correlate substituent effects (e.g., cyclopropoxy vs. methoxy) with Hammett σ constants to predict reactivity trends .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) among structurally similar compounds?

Methodological Answer:

  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., DSC for melting points, shake-flask method for solubility) .
  • Peer Validation : Cross-check data with independent labs using identical samples (e.g., CAS 20850-43-5, Piperonyl chloride ).
  • Statistical Analysis : Apply ANOVA to identify outliers in datasets from multiple sources .

Basic: What are optimal storage conditions to preserve the stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Moisture Control : Use desiccants (silica gel) in sealed containers; avoid aqueous environments due to hydrolytic susceptibility of the C-Cl bond .
  • Inert Atmosphere : Argon or nitrogen overlays minimize oxidative decomposition .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

Methodological Answer:

  • Directing Effects : The 1,3-dioxaindane moiety acts as an electron-donating group, directing EAS to para positions.
  • Cyclopropoxy Influence : Steric effects from the cyclopropane ring may block ortho positions. Validate via nitration studies (HNO₃/H₂SO₄) and HPLC analysis of isomer ratios .
  • Computational Modeling : Use Fukui indices to predict electrophilic attack sites .

Basic: How can HPLC methods be optimized for quantifying this compound in complex mixtures?

Methodological Answer:

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm) with UV detection at 254 nm (chlorine absorbance).
  • Mobile Phase : Acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate.
  • Calibration : Prepare standard curves (0.1–100 µg/mL) with R² > 0.995. Include internal standards (e.g., anthracene) to correct for retention time shifts .

Advanced: What role does the chloromethyl group’s spatial orientation play in mediating reactivity?

Methodological Answer:

  • Conformational Analysis : X-ray crystallography or NOESY NMR reveals preferred rotameric states (e.g., gauche vs. anti).
  • Reactivity Correlation : Anti-periplanar alignment enhances SN2 efficiency, while gauche conformers favor elimination. Compare with analogs lacking cyclopropoxy constraints .

Advanced: How can in silico docking predict biological targets for derivatives of this compound?

Methodological Answer:

  • Target Selection : Focus on enzymes with hydrophobic active sites (e.g., cytochrome P450, kinases).
  • Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible ligand settings.
  • Validation : Cross-check with in vitro assays (e.g., enzyme inhibition IC₅₀) for hit confirmation. Reference structurally similar bioactive compounds (e.g., antifungal azoles ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.